molecular formula C15H24N2O3 B2606824 N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide CAS No. 2199539-68-7

N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide

Cat. No.: B2606824
CAS No.: 2199539-68-7
M. Wt: 280.368
InChI Key: MZPOBJCKTJLMEC-UHFFFAOYSA-N
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Description

N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxolane ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a ring-closing reaction, often using a diol precursor and an acid catalyst.

    Attachment of the Prop-2-enamide Group: The final step involves the attachment of the prop-2-enamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide: shares structural similarities with other piperidine and oxolane-containing compounds.

    This compound: is similar to compounds like N-[3-oxo-3-(piperidin-1-yl)propyl]prop-2-enamide and N-[3-oxo-3-(oxolan-3-yl)propyl]prop-2-enamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-2-14(18)16-7-3-15(19)17-8-4-12(5-9-17)13-6-10-20-11-13/h2,12-13H,1,3-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPOBJCKTJLMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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